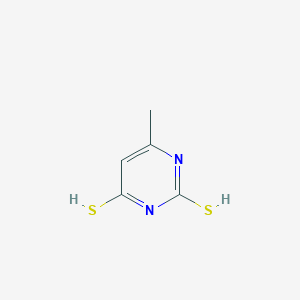

6-methylpyrimidine-2,4-dithiol

Descripción

Significance of Pyrimidine (B1678525) Dithiols in Chemical Research

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. nih.govnih.gov Their structural framework is a key component of nucleic acids (cytosine, thymine, and uracil), making them fundamental to biological systems. nih.govtaylorandfrancis.com The introduction of sulfur-containing functional groups, such as in pyrimidine dithiols, imparts unique chemical properties and potential biological activities. publish.csiro.au These compounds are valuable intermediates in the synthesis of more complex molecules, including fused heterocyclic systems. publish.csiro.au

The presence of thiol groups allows for a variety of chemical modifications, and the resulting derivatives have been investigated for a wide range of pharmacological applications. nih.gov Pyrimidine-based compounds have shown potential as antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.ai

Historical Context of 6-Methylpyrimidine-2,4-dithiol Investigation

The study of pyrimidine derivatives has a long history in organic chemistry. While specific early investigation details for this compound are not extensively documented in the provided results, the broader context of pyrimidine chemistry provides insight. The synthesis of related compounds, such as 2-methylpyrimidine-4,6-dithiol, has been described, highlighting the methods used to introduce sulfur substituents into the pyrimidine ring. publish.csiro.au For instance, the conversion of dichloropyrimidines to dithiols via reaction with thiourea (B124793) followed by hydrolysis is a known synthetic route. publish.csiro.au

Research on similar structures, like 2-mercaptopyrimidines, has been ongoing, with studies focusing on their tautomeric equilibria and stability in various solvents. cdnsciencepub.com The synthesis of various pyrimidine derivatives often involves condensation reactions. For example, the Biginelli reaction is a well-known one-pot synthesis for creating a variety of pyrimidine-based compounds. nih.gov The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a related compound, has been achieved through the condensation of dimethyl malonate and acetamidine (B91507) hydrochloride. google.com

Tautomeric Forms and Their Implications within the Pyrimidine System

A significant aspect of pyrimidine dithiols is their ability to exist in different tautomeric forms. Tautomerism is a phenomenon where a single compound exists as two or more interconvertible structures that differ in the position of a proton and a double bond. In the case of this compound, a thione-thiol tautomerism is possible. cdnsciencepub.comscielo.br This means the compound can exist in a dithiol form, with two S-H groups, or a dithione form, with two C=S (thione) groups and N-H bonds, as well as mixed thione-thiol forms. scielo.br

Table 2: Common Tautomeric Forms of Pyrimidine Dithiols

| Tautomeric Form | Key Structural Feature |

| Dithiol | Contains two -SH (thiol) groups |

| Dithione | Contains two -C=S (thione) groups and two N-H bonds |

| Thione-thiol | Contains one -SH group and one -C=S group with an N-H bond |

This table illustrates the general types of tautomers possible for a pyrimidine dithiol.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methylpyrimidine-2,4-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOAJLIZQSKDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylpyrimidine 2,4 Dithiol

Direct Synthesis Approaches

Direct synthesis methods focus on the introduction of thiol groups onto a pre-existing pyrimidine (B1678525) ring system.

A primary route to 6-methylpyrimidine-2,4-dithiol involves the thionation of 6-methyluracil. This process converts the carbonyl groups of the uracil (B121893) ring into thiocarbonyl groups. Reagents like phosphorus pentasulfide (P₄S₁₀) are commonly employed for this type of transformation.

Another direct approach starts with the condensation reaction of ethyl acetoacetate (B1235776) with thiourea (B124793). This method builds the pyrimidine ring from acyclic precursors. The initial condensation forms a 2-thio-6-methyluracil intermediate. orgsyn.org Subsequent thionation of the remaining carbonyl group yields the desired 2,4-dithiol product.

The synthesis can also be accomplished using thiouronium salts as reagents. This method provides a pathway to introduce sulfur functionalities onto the pyrimidine ring. While specific examples for this compound are not detailed in the provided results, the general strategy involves the reaction of a suitable pyrimidine precursor with a thiouronium salt, followed by hydrolysis to yield the thiol. This method is noted for its utility in synthesizing thiols from halides. chemrxiv.org

Indirect Synthetic Routes via Precursor Modification

Indirect routes are characterized by the synthesis of a stable pyrimidine intermediate that is subsequently converted to the target dithiol.

A prevalent and efficient indirect method is the nucleophilic substitution of 2,4-dichloro-6-methylpyrimidine (B20014). figshare.comresearchgate.net This di-halogenated pyrimidine is a versatile intermediate for creating a variety of 2,4-disubstituted pyrimidine derivatives. nih.govmdpi.com The chlorine atoms at the 2- and 4-positions are activated towards displacement by sulfur nucleophiles.

The reaction is typically carried out using a sulfur source such as sodium hydrosulfide (B80085) (NaSH) or thiourea. When thiourea is used, it forms an isothiouronium salt intermediate, which is then hydrolyzed, often under basic conditions, to liberate the free thiol groups. This two-step process is a reliable method for converting alkyl and aryl halides to thiols. chemrxiv.org

Table 1: Reaction Conditions for Synthesis from 2,4-Dichloro-6-methylpyrimidine

| Sulfur Reagent | Solvent | Conditions | Product |

| Sodium Hydrosulfide (NaSH) | Ethanol (B145695) | Reflux | This compound |

| Thiourea followed by NaOH | Ethanol/Water | 1. Reflux with Thiourea2. Hydrolysis with NaOH | This compound |

This table represents typical, generalized conditions for this type of reaction.

Carbon disulfide (CS₂) can serve as a building block for introducing both sulfur atoms in a single conceptual step, particularly in reactions with highly reactive intermediates. For instance, treatment of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine with carbon disulfide leads to the formation of a thiadiazine ring system, demonstrating the reactivity of CS₂ with pyrimidine derivatives. researchgate.net The synthesis of dithiols from reactions involving carbon disulfide often proceeds through the formation of a dithiolate salt, which can then be protonated to give the final product. d-nb.info While a direct synthesis of this compound from a non-sulfur containing pyrimidine and CS₂ is less common, related syntheses show its utility in forming sulfur-containing heterocycles. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 6 Methylpyrimidine 2,4 Dithiol

Electrophilic Reactions

The primary sites for electrophilic attack on 6-methylpyrimidine-2,4-dithiol are the highly nucleophilic sulfur atoms of the thiol groups. These reactions are fundamental to the synthesis of a wide array of S-substituted pyrimidine (B1678525) derivatives.

Alkylation at Sulfur Centers (e.g., Methylation)

The thiol groups of this compound, or its tautomeric thione forms, are readily alkylated by electrophiles such as alkyl halides. This S-alkylation is a common and efficient method for introducing various organic moieties onto the pyrimidine scaffold. The reaction typically proceeds in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

Research on analogous compounds, such as 6-methyl-2-thiouracil (6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), provides significant insight into this process. The alkylation of 6-methyl-2-thiouracil with phenacyl bromides in methanol (B129727) with sodium methoxide (B1231860) as a base leads to the exclusive formation of S-alkylated products, specifically 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidin-4(3H)-one derivatives. pensoft.net Similarly, reacting 6-methyl-2-thiouracil with various alkyl halides in dimethyl sulfoxide (B87167) (DMSO) in the presence of potassium carbonate also yields the corresponding 2-arylalkylthio-6-methyl pyrimidine-4-(3H)-one derivatives. researchgate.net

Studies on 4,6-dimethylpyrimidine-2-thiol (B7761162) further confirm the propensity for S-alkylation, leading to a series of novel S-substituted derivatives. researchgate.net These findings strongly suggest that this compound would undergo facile dialkylation at both sulfur centers under similar basic conditions to yield 2,4-bis(alkylthio)-6-methylpyrimidines.

The general reaction can be summarized as follows:

Reactants : this compound, Alkyl Halide (e.g., CH₃I, Benzyl Bromide)

Conditions : Base (e.g., NaOCH₃, K₂CO₃), Solvent (e.g., Methanol, DMSO)

Product : 6-methyl-2,4-bis(alkylthio)pyrimidine

Below is a table summarizing typical S-alkylation reactions on related pyrimidinethione compounds.

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield | Reference |

| 6-methyl-2-thiouracil | Phenacyl bromides | NaOCH₃ / Methanol | 2-(2-Aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-one | Not specified | pensoft.net |

| 6-methyl-2-thiouracil | Substituted alkyl halides | K₂CO₃ / DMSO | 2-Arylalkylthio-6-methyl pyrimidine-4-(3H)-one | Not specified | researchgate.net |

| 4,6-dimethylpyrimidine-2-thiol | Various electrophiles | Not specified | S-substituted 4,6-dimethylpyrimidines | Not specified | researchgate.net |

Oxidation Reactions

The sulfur atoms in this compound are susceptible to oxidation, leading to the formation of disulfides, sulfinyl, and sulfonyl derivatives. The extent of oxidation depends on the nature of the oxidizing agent and the reaction conditions.

Formation of Disulfides (e.g., Pyrimidine Disulfide)

Mild oxidation of thiols leads to the formation of disulfide bonds (S-S). In the case of this compound, this can result in intramolecular cyclization to form a bicyclic system or intermolecular dimerization and polymerization. The electrochemical oxidation of various substituted 2-pyrimidinethiols has been shown to produce the corresponding disulfides in excellent yields. nih.gov This transformation involves the coupling of two thiol moieties, which can be achieved using a variety of chemical oxidants.

Common methods for the oxidative coupling of thiols to disulfides include the use of hydrogen peroxide with an iodide catalyst, dimethyl sulfoxide (DMSO) under acidic conditions, or aerobic oxidation. biolmolchem.comlibretexts.orgorganic-chemistry.org These reactions are generally clean and efficient. biolmolchem.com The interconversion between thiol and disulfide forms is a fundamental redox process in chemistry. libretexts.org

Generation of Sulfinyl and Sulfonyl Derivatives

Stronger oxidizing agents can further oxidize the sulfur atoms to higher oxidation states, such as sulfoxides (sulfinyl derivatives) and sulfones (sulfonyl derivatives). While specific reports on the exhaustive oxidation of this compound are limited, the reactivity can be inferred from related heterocyclic systems. For instance, 2-thiopyridines have been oxidized to their corresponding 2-sulfonylpyridinium salts using potent oxidants like potassium permanganate. chemrxiv.org

Alternatively, sulfonyl derivatives can be synthesized by reacting a hydroxyl-pyrimidine with a sulfonyl chloride. For example, 2,6-diaminopyrimidin-4-ol reacts with reagents like p-toluenesulfonyl chloride or naphthalene-2-sulfonyl chloride to yield the corresponding pyrimidine sulfonate esters. nih.govresearchgate.net This demonstrates a method for incorporating the sulfonyl group onto the pyrimidine ring system, albeit not through direct oxidation of a thiol. The direct oxidation of the thiol groups in this compound would be expected to first yield sulfinic acids and subsequently sulfonic acids under harsh oxidative conditions.

Nucleophilic Reactions

The reactivity of this compound in nucleophilic reactions is twofold. The sulfur atoms themselves are nucleophilic, as demonstrated by their alkylation reactions (see Section 3.1.1). Additionally, the pyrimidine ring can act as an electrophile and undergo nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups.

While the thiol groups are poor leaving groups, they can be converted into more labile functionalities. For instance, S-alkylation yields alkylthio groups, which can be displaced by strong nucleophiles. More commonly, related halogenated pyrimidines are used as precursors. The compound 2,4-dichloro-6-methylpyrimidine (B20014) is an excellent substrate for SNAr reactions. chemicalbook.comsigmaaldrich.com The chlorine atoms, being effective leaving groups, are readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that both the chlorine atom at the C4 position and the methylthio group at the C2 position can be displaced by nucleophiles, indicating the susceptibility of these positions to nucleophilic attack. rsc.org This suggests that a 2,4-bis(alkylthio)-6-methylpyrimidine, derived from the dithiol, could potentially undergo sequential nucleophilic substitution, allowing for the introduction of diverse functional groups onto the pyrimidine core.

Cycloaddition and Condensation Reactions

The participation of this compound in cycloaddition and condensation reactions often involves its tautomeric thione forms. These reactions provide pathways to construct more complex fused heterocyclic systems.

The carbon-sulfur double bonds (C=S) of the pyrimidine thione tautomers can act as dienophiles in Diels-Alder or [4+2] cycloaddition reactions. Thione-containing dienophiles are known to be highly reactive components in such transformations. nih.gov This reactivity allows for the construction of sulfur-containing six-membered rings fused to the pyrimidine core. While direct examples involving this compound are not prominent, the principle is well-established for other pyrimidine systems, such as the intramolecular cycloadditions of functionalized pyrimidine-2,4-diones to form condensed pyrido[2,3-d]pyrimidines. rsc.org

Condensation reactions typically require the presence of other functional groups on the pyrimidine ring, such as an aldehyde or a reactive methylene (B1212753) group. For instance, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde, an oxidized derivative of the 6-methylpyrimidine core, undergoes Knoevenagel condensation with various active methylene compounds. cas.cz This highlights that while this compound itself may not be a direct substrate for many condensation reactions, its core structure, when appropriately functionalized, serves as a valuable building block for synthesizing more complex molecules.

[2+2+2]-Cycloaddition Reactions

Condensation Reactions Leading to Fused Heterocycles

A significant aspect of the reactivity of this compound and related pyrimidine-thiones is their utility as precursors in the synthesis of fused heterocyclic systems. These reactions typically proceed through condensation mechanisms, where the nucleophilic sulfur atoms of the pyrimidine ring react with bifunctional electrophiles to construct a new fused ring. A common and well-documented example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives.

The general mechanism for the formation of a thiazolo[3,2-a]pyrimidine core involves the reaction of a pyrimidine-2-thione with an α-halo ketone. The process is initiated by the S-alkylation of the more nucleophilic sulfur atom at the 2-position of the pyrimidine ring by the α-halo ketone. This is followed by an intramolecular cyclization, where the nitrogen atom at the 1-position of the pyrimidine ring attacks the carbonyl carbon of the ketone moiety. Subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the fused thiazolo[3,2-a]pyrimidine system.

This synthetic strategy is versatile, allowing for the introduction of various substituents on both the pyrimidine and the newly formed thiazole (B1198619) ring, depending on the nature of the starting materials. The reaction conditions can be tailored, often employing a base to facilitate the initial S-alkylation and heating to promote the cyclization and dehydration steps.

| Starting Pyrimidine Derivative | Electrophilic Reagent | Fused Heterocycle Product |

| Pyrimidine-2-thione | α-Halo ketone | Thiazolo[3,2-a]pyrimidine |

| Pyrimidine-2-thione | Ethyl bromoacetate (B1195939) | Thiazolo[3,2-a]pyrimidin-3(5H)-one |

This table presents a generalized overview of condensation reactions leading to fused heterocycles, based on the reactivity of the pyrimidine-2-thione moiety.

Detailed research has demonstrated the synthesis of various 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives starting from 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione. ijnc.ir In these syntheses, the pyrimidine derivatives are reacted with ethyl bromoacetate in a condensation/cyclization sequence. ijnc.ir This approach highlights the utility of the pyrimidine-thione scaffold in constructing complex, fused heterocyclic systems of potential pharmacological interest. ijnc.irresearchgate.netias.ac.in

Smiles Rearrangement Mechanisms in Derivative Synthesis

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. In the context of pyrimidine derivatives, this rearrangement could potentially be a pathway for the synthesis of various substituted products. However, based on the conducted literature search, there are no specific, documented examples of the Smiles rearrangement involving derivatives of this compound. While the general principles of the Smiles rearrangement are established for a wide range of heterocyclic compounds, its application and mechanistic studies specific to the this compound framework have not been reported in the available scientific literature.

Derivatives of 6 Methylpyrimidine 2,4 Dithiol and Their Synthesis

Thioether and Dithioether Derivatives

The thiol groups of 6-methylpyrimidine-2,4-dithiol are readily converted into thioether (S-R) and dithioether functionalities through S-alkylation reactions. These reactions typically proceed via nucleophilic substitution, where the thiolate anions, formed by deprotonation of the thiols with a base, attack an alkyl halide or other electrophilic carbon source.

The synthesis of S-substituted pyrimidine (B1678525) derivatives is a well-established method. For instance, the reaction of pyrimidine-thiols with alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) is a common strategy. nih.gov A general procedure involves stirring a mixture of the thiol, an alkyl halide, and a base at room temperature for several hours. nih.gov Similarly, S-substituted products can be formed by reacting a pyrimidine-thiol with 2-chloroacetamides in an aqueous medium using potassium hydroxide (B78521) as the base. researchgate.net This approach allows for the introduction of a wide variety of substituents onto the sulfur atoms, thereby modifying the chemical and physical properties of the parent compound. The reaction can be controlled to achieve mono- or di-alkylation depending on the stoichiometry of the reagents and reaction conditions.

Fused Heterocyclic Systems

The pyrimidine-dithiol moiety serves as a foundational building block for the synthesis of more complex, fused heterocyclic systems. By utilizing bifunctional reagents that can react with both thiol groups, or with one thiol group and another position on the pyrimidine ring, a variety of polycyclic structures can be assembled.

Pyrimido[4',5':5,6]tandfonline.comtandfonline.comdithiepino[2,3-b]quinoxaline Systems

A novel tetracyclic system, 2-substituted-4-methyl-5H-pyrimido[4′,5′:5,6] tandfonline.comtandfonline.comdithiepino[2,3-b]quinoxaline, has been synthesized using a multi-step approach starting from a substituted pyrimidine. tandfonline.com The synthesis involves the condensation reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with quinoxaline-2,3-dithiol (B7734207). tandfonline.comtandfonline.com

The synthetic route begins with the selective substitution of the more reactive chloromethyl group on the pyrimidine core by one of the thiol groups of quinoxaline-2,3-dithiol at a low temperature (-15°C) in DMF. tandfonline.com This generates the intermediate, 3-(((2,4-dichloro-6-methylpyrimidin-5-yl)methyl)thio)quinoxaline-2-thiol. tandfonline.com Subsequent intramolecular cyclization of this intermediate is achieved by treatment with potassium carbonate (K₂CO₃) at 80°C, which results in the formation of the seven-membered dithiepine ring, yielding 2-chloro-4-methyl-5H-pyrimido[4′,5′:5,6] tandfonline.comtandfonline.comdithiepino[2,3-b]quinoxaline. tandfonline.comtandfonline.com The final step involves the nucleophilic substitution of the remaining chlorine atom at the 2-position of the pyrimidine ring by various secondary amines (e.g., morpholine, piperazine) upon refluxing in ethanol (B145695), affording a series of 2-substituted derivatives. tandfonline.comtandfonline.com

Pyrimido[4',5':5,6]tandfonline.comtandfonline.comthiazino[2,3-b]quinoxaline Systems

The synthesis of the related pyrimido[5′,4′:5,6] tandfonline.comtandfonline.comthiazino[2,3-b]quinoxaline ring system can be achieved through a one-pot heterocyclization reaction. researchgate.net This method involves the reaction of an appropriate 5-amino-6-methylpyrimidine-4-thiol with 2,3-dichloroquinoxaline. The reaction is typically carried out in DMF with a base such as K₂CO₃ under reflux conditions. researchgate.net

An alternative approach involves the condensation of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 3-aminoquinoxaline-2-thiol. tandfonline.com This reaction proceeds through an intermediate that may undergo an S/N type Smiles rearrangement, leading to the formation of the fused thiazino-quinoxaline system. tandfonline.com The resulting chlorinated intermediate can then be further functionalized by reaction with various secondary amines to yield a library of derivatives. tandfonline.com

Thiazolo[4,5-d]pyrimidine (B1250722) Derivatives

The thiazolo[4,5-d]pyrimidine core is another important fused heterocyclic system derivable from pyrimidine precursors. The synthesis often involves building the thiazole (B1198619) ring onto a pre-existing pyrimidine. One common strategy involves the cyclization of 4-amino-5-substituted pyrimidines. For example, 4-aminopyrimidine-5-thiols can react with reagents like formic acid or orthoesters to close the thiazole ring.

Another route involves the reaction of a 4-amino-5-halopyrimidine with a thiocarbonyl compound. For instance, Thiazolo[5,4-d]pyrimindine-2-thiol can be obtained in a one-step synthesis from 6-chloro-5-nitropyrimidine. researchgate.net Furthermore, solid-phase synthesis techniques have been developed to construct libraries of thiazolo[4,5-d]pyrimidine derivatives, demonstrating the versatility of these synthetic pathways. rsc.orgmdpi.com These methods often start with a functionalized pyrimidine and employ cyclization reactions to form the fused thiazole ring. rsc.org

Schiff Base Derivatives Involving Pyrimidine-Dithiol Moiety

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation of a primary amine with an active carbonyl compound (an aldehyde or ketone). sdiarticle5.com For a Schiff base to be derived from a pyrimidine-dithiol, the pyrimidine ring must also possess a primary amino group.

The synthesis of Schiff bases from aminopyrimidine derivatives is a straightforward process. niscpr.res.inegranth.ac.in Typically, an aminopyrimidine is reacted with a substituted aldehyde in a suitable solvent like ethanol or methanol (B129727), often with a few drops of an acid catalyst such as glacial acetic acid. arabjchem.org The reaction mixture is stirred or refluxed, and the progress is monitored by thin-layer chromatography. niscpr.res.in This methodology has been used to synthesize novel Schiff bases from amino-substituted oxopyrimidines and thioxopyrimidines. arabjchem.org The presence of the thiol or thioether groups on the pyrimidine ring can modulate the electronic properties and potential applications of the resulting Schiff base derivatives.

Coordination Chemistry and Metal Complexes of 6 Methylpyrimidine 2,4 Dithiol

Ligand Properties and Coordination Modes

Sulfur Chelation in Mononuclear Complexes

In mononuclear complexes, 6-methylpyrimidine-2,4-dithiol typically acts as a bidentate chelating agent, coordinating to the metal center through its two sulfur atoms. This chelation forms a stable six-membered ring, a favored conformation in coordination chemistry. The nitrogen atoms of the pyrimidine (B1678525) ring can also participate in coordination, leading to a more complex and rigid structure.

In related pyrimidine-dithiolate complexes, spectroscopic and structural analyses have confirmed the involvement of both sulfur and nitrogen atoms in the coordination sphere of the metal ion. For instance, in certain Ni(II), Co(III), and Fe(III) complexes of a Schiff base derived from a 2-S-methylmercapto-6-methylpyrimidine derivative, the ligand coordinates through the pyrimidyl and azomethine nitrogens, as well as the thiolato sulfur atom, resulting in a distorted octahedral geometry around the central metal ion. nih.gov This suggests that this compound likely exhibits similar N,S-chelation behavior.

Bridging Ligand Behavior in Binuclear Complexes

Beyond its chelating capabilities in mononuclear species, this compound can also function as a bridging ligand to form binuclear or polynuclear complexes. In this capacity, each of its sulfur atoms can coordinate to a different metal center, effectively linking two or more metal ions. This bridging behavior is crucial in the construction of larger supramolecular assemblies and materials with interesting magnetic and electronic properties.

While specific binuclear complexes of this compound are not extensively documented in the readily available literature, the behavior of analogous dithiolate ligands provides valuable insights. For example, dithiolate ligands have been shown to bridge two ruthenium centers in binuclear complexes, demonstrating the propensity of the dithiolate moiety to link metal ions. Similarly, dinuclear palladium(II) complexes with bridging thiolates have been synthesized and structurally characterized. These examples serve as excellent models for the anticipated bridging coordination of this compound.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can be adjusted to favor the formation of either mononuclear or binuclear species.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Fe(III), Ti(III), Pd(II))

Complexes of this compound with a variety of transition metals have been explored. The synthesis of these complexes often follows general procedures for the preparation of metal-thiolate compounds.

For instance, the synthesis of Cu(II) and Pd(II) complexes with the related ligand 6-methyl-2-thiouracil has been achieved by reacting the corresponding metal acetate (B1210297) or nitrate (B79036) salt with the ligand in a DMSO/water solution in the presence of a base to facilitate deprotonation of the thiol group. A similar approach can be envisioned for this compound.

The preparation of Ni(II) , Co(III) , and Fe(III) complexes with a Schiff base ligand derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde involved the condensation of the pyrimidine derivative with a dithiocarbazate, followed by reaction with the respective metal salt. nih.gov This highlights a synthetic strategy where the pyrimidine-dithiol core is incorporated into a larger ligand framework before complexation.

Information regarding the synthesis of Ti(III) complexes with this compound is scarce in the literature. However, general methods for preparing titanium-thiolate complexes could potentially be adapted.

Structural Analysis of Metal Complexes

X-ray Crystallographic Studies

In a study of Ni(II), Co(III), and Fe(III) complexes with a ligand system incorporating a 6-methylpyrimidine moiety, X-ray diffraction revealed a distorted octahedral geometry for all the bis-chelate complexes. nih.gov The coordination sphere is composed of four nitrogen atoms and two sulfur atoms (an N4S2 chromophore). nih.gov In the Ni(II) complex, one ligand molecule acts as a neutral tridentate ligand, while the other is a uninegative tridentate ligand. nih.gov In contrast, in the Co(III) and Fe(III) complexes, both ligand molecules behave as monoanionic tridentate ligands. nih.gov

For dinuclear complexes, X-ray crystallographic studies of dithiolate-bridged systems, such as those of ruthenium and palladium, have confirmed the bridging nature of the ligand and provided precise metal-metal distances and bridging bond angles. These structures serve as valuable references for predicting the structural features of binuclear complexes of this compound.

Geometrical and Electronic Structure Determination

The determination of the precise geometrical arrangement and electronic structure of metal complexes containing this compound is crucial for understanding their chemical behavior and potential applications. Researchers employ a combination of single-crystal X-ray diffraction, various spectroscopic techniques, and computational methods to elucidate these fundamental properties.

Single-Crystal X-ray Diffraction

Spectroscopic Techniques

A suite of spectroscopic methods is employed to probe the electronic structure and coordination environment of these complexes in both solid and solution states.

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy is a key tool for investigating the electronic transitions within the complex. The spectra of transition metal complexes with this compound are expected to display bands arising from d-d transitions within the metal center, as well as ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge transfer transitions. The energies and intensities of these bands provide valuable information about the coordination geometry and the nature of the metal-ligand bonding. For example, the electronic spectra of cobalt(II) complexes with related N,S-donor ligands often show characteristic bands in the visible region that are indicative of their coordination environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination modes of the this compound ligand. Shifts in the vibrational frequencies of the C=N, C-S, and N-H groups upon coordination to a metal ion can indicate which atoms of the ligand are involved in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H, ¹³C) can provide detailed information about the structure of the complex in solution. Chemical shift changes in the ligand's protons and carbons upon coordination can help to deduce the binding sites.

Computational Studies

In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) are often utilized to model the geometric and electronic structures of these complexes. These calculations can provide optimized geometries, predict electronic spectra, and offer a deeper understanding of the molecular orbitals involved in metal-ligand bonding.

Due to the limited availability of specific experimental data for metal complexes of this compound in the scientific literature, the following data tables are presented as illustrative examples based on closely related compounds and general principles of coordination chemistry.

Illustrative Data Tables

Table 1: Representative Bond Lengths in Metal-Thiolate Complexes (Note: These are typical values for related compounds and not specific to this compound complexes)

| Bond | Typical Bond Length (Å) |

| M-S | 2.1 - 2.4 |

| M-N | 1.9 - 2.2 |

| C-S | 1.70 - 1.80 |

| C=N | 1.30 - 1.35 |

Table 2: Typical Electronic Absorption Bands for Transition Metal Complexes with N,S-Donor Ligands (Note: These are general ranges and not specific to this compound complexes)

| Metal Ion | Typical Transition(s) | Wavelength Range (nm) |

| Ni(II) | d-d transitions | 450 - 650 |

| Co(II) | d-d transitions | 500 - 700 |

| Pt(II) | LMCT/MLCT | 300 - 450 |

| Pd(II) | LMCT/MLCT | 300 - 450 |

A comprehensive understanding of the geometrical and electronic structures of this compound metal complexes awaits further detailed experimental and computational investigations on this specific ligand system.

Spectroscopic Characterization of 6 Methylpyrimidine 2,4 Dithiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-methylpyrimidine-2,4-dithiol, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. In its more stable dithione tautomeric form, four primary signals are anticipated.

Methyl Protons (CH₃): A singlet corresponding to the three protons of the methyl group at the C6 position.

Vinyl Proton (C₅-H): A singlet for the single proton attached to the C5 carbon of the pyrimidine (B1678525) ring.

Amide Protons (N-H): Two separate, potentially broad signals corresponding to the protons on the N1 and N3 atoms of the pyrimidine ring. The chemical shift and appearance of these protons are highly dependent on the solvent, concentration, and temperature due to proton exchange.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| CH₃ (on C6) | ~2.0 - 2.5 | Singlet (s) | Typical range for a methyl group attached to an sp² carbon of a heterocyclic ring. |

| C₅-H | ~5.5 - 6.0 | Singlet (s) | Represents the lone proton on the pyrimidine ring, influenced by adjacent thioamide groups. |

| N₁-H / N₃-H | ~11.0 - 13.0 | Broad Singlet (br s) | Characteristic of thioamide protons. These signals are often broad and can exchange with D₂O. Their exact shift is solvent-dependent. nih.gov |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in unique chemical environments. An experimental ¹³C NMR spectrum for the dithione tautomer has been recorded on a Jeol FX-90 instrument, confirming the presence of these distinct carbon environments. nih.gov

Thiocarbonyl Carbons (C2 & C4): Two signals in the downfield region, characteristic of carbons double-bonded to sulfur in a thioamide-like structure.

Ring Carbons (C5 & C6): Two signals corresponding to the sp² hybridized carbons of the pyrimidine ring. The C6 carbon, being attached to the methyl group, will appear at a different chemical shift than the C5 carbon.

Methyl Carbon (CH₃): A signal in the upfield region, typical for an sp³ hybridized methyl carbon.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 / C4 (C=S) | ~170 - 190 | Represents the two thiocarbonyl carbons. Their exact shifts differ based on their position relative to the methyl group. niscpr.res.in |

| C6 | ~150 - 160 | sp² carbon attached to the methyl group and two nitrogen atoms. |

| C5 | ~100 - 110 | sp² carbon situated between the C4 and C6 carbons. |

| CH₃ | ~15 - 25 | Typical chemical shift for a methyl group on a heterocyclic ring. |

The chemical shifts observed in both ¹H and ¹³C NMR spectra are governed by the electronic environment of the nuclei. In this compound, the presence of electronegative nitrogen and sulfur atoms significantly influences the electron density around the ring. The compound predominantly exists as the 6-methyl-1H,3H-pyrimidine-2,4-dithione tautomer, which is thermodynamically more stable than the dithiol form. This tautomerism is a critical factor in spectral interpretation.

In the dithione form, the protons are attached to nitrogen atoms (N-H) rather than sulfur (S-H). N-H protons typically appear at a much lower field (higher ppm) than S-H protons. Furthermore, the carbons at the C2 and C4 positions exhibit a distinct thiocarbonyl (C=S) character, causing their signals to appear significantly downfield in the ¹³C NMR spectrum, often in the 170-190 ppm range. niscpr.res.in The methyl group at C6 is an electron-donating group, which causes a slight shielding effect (an upfield shift) on the nearby ring atoms compared to an unsubstituted pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

ESI-MS is a soft ionization technique ideal for polar, thermally labile molecules like pyrimidine derivatives. In positive ion mode, the molecule is expected to be detected primarily as the protonated molecular ion, [M+H]⁺.

The analysis of fragmentation patterns in tandem MS (MS/MS) experiments can provide valuable structural information. For pyrimidine derivatives, fragmentation often involves characteristic losses of small neutral molecules or radicals from the ring system. nih.gov The pyrimidine ring itself is relatively stable, but cleavage can be initiated at the substituent groups. sapub.orgnih.gov

| Ion | Expected m/z | Notes |

|---|---|---|

| [M+H]⁺ | 159.00 | Protonated molecular ion. Calculated for C₅H₇N₂S₂⁺. This would be the base peak under soft ionization conditions. |

| Fragment Ions | Variable | Potential fragmentation could involve the loss of SH or cleavage of the pyrimidine ring, though this is less common for soft ionization techniques like ESI. iosrjournals.org |

Fast Atom Bombardment (FAB) is another soft ionization technique, suitable for non-volatile and thermally sensitive compounds. The sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms. Similar to ESI, FAB typically produces a protonated molecular ion [M+H]⁺. The resulting mass spectrum is often characterized by the prominent molecular ion peak, providing clear molecular weight information. Fragmentation patterns in FAB-MS can be more extensive than in ESI-MS but generally follow similar pathways involving the decomposition of the pyrimidine ring or its substituents. sapub.org The presence of sulfur in the molecule would also lead to a discernible [M+2]⁺ isotopic peak with an abundance of approximately 8-9% relative to the [M]⁺ peak, confirming the presence of two sulfur atoms.

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed fingerprint of the molecular structure of this compound and its derivatives by probing the vibrational modes of their constituent atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, the tautomeric equilibrium between the thione and thiol forms is a key area of investigation. The FT-IR spectrum of the closely related precursor, 6-methyl-2-thiouracil, shows characteristic absorption bands that provide a basis for understanding the dithiol analogue. iosrjournals.orgresearchgate.net

Key vibrational bands for 6-methyl-2-thiouracil include the N-H stretching vibrations, C=O stretching, and C=S stretching modes. researchgate.net For this compound, the spectrum is expected to be dominated by vibrations of the pyrimidine ring, the methyl group, and the two thione/thiol groups. The presence of a band in the 2550-2600 cm⁻¹ region would be indicative of the S-H stretching vibration of the thiol form. The disappearance of this band upon the formation of metal complexes or S-alkylation derivatives confirms coordination or substitution at the sulfur atom. iosrjournals.org

The C=S stretching vibration is typically observed in the region of 1245 cm⁻¹. mdpi.com Shifts in the position of this band upon complexation can provide information about the coordination of the sulfur atom to a metal center. Other important vibrations include the C-N stretching and various in-plane and out-of-plane bending modes of the pyrimidine ring.

Table 1: Characteristic FT-IR Vibrational Frequencies for 6-Methyl-2-Thiouracil and Related Compounds

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H | Stretching | 3100-3400 | researchgate.net |

| C-H (aliphatic) | Stretching | 2891-2935 | iosrjournals.org |

| S-H | Stretching | 2550-2600 | iosrjournals.org |

| C=O | Stretching | ~1676 | iosrjournals.org |

| C=S | Stretching | ~1245 | mdpi.com |

| C-Cl | Stretching | ~595 | iosrjournals.org |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. The Raman spectrum of pyrimidine itself has been well-characterized and serves as a reference for its derivatives. researchgate.net For this compound, the Raman spectrum would be expected to show strong bands corresponding to the vibrations of the pyrimidine ring, particularly the ring breathing modes.

In a study of 6-methyl-2-thiouracil, the C⁴=O and C²=S stretching vibrations were observed at 1635 cm⁻¹ and 1245 cm⁻¹, respectively. mdpi.com In the Raman spectrum of a Cu(II) complex with 6-propyl-2-thiouracil, the C=S band shifted to a lower frequency by 13 cm⁻¹, indicating coordination of the sulfur atom to the metal. mdpi.com Similar shifts would be anticipated for metal complexes of this compound. The study of resonance Raman spectra can provide detailed information about the electronic transitions and short-time structural dynamics of these molecules. nih.gov

Table 2: Key Raman Bands for Pyrimidine Derivatives

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| 6-methyl-2-thiouracil | ν(C⁴=O) | 1635 | mdpi.com |

| 6-methyl-2-thiouracil | ν(C²=S) | 1245 | mdpi.com |

| 6-propyl-2-thiouracil | ν(C⁴=O) | 1661 | mdpi.com |

| 6-propyl-2-thiouracil | ν(C²=S) | 1243 | mdpi.com |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of pyrimidine derivatives are influenced by the nature and position of substituents on the pyrimidine ring. The electronic absorption spectra of various pyrimidine derivatives have been studied both experimentally and theoretically. researchgate.net The effect of pH on the position of the maximum absorption wavelength (λmax) is also a significant factor, particularly for ionizable groups like thiols. nih.gov

For thio-substituted pyrimidines, the thiol-thione tautomerism can be investigated by comparing the UV spectra of the parent compound with its S-alkylated derivatives, which are locked in the thiol form. nih.gov The absorption bands are generally assigned to π → π* and n → π* electronic transitions within the pyrimidine ring. The presence of sulfur atoms can introduce new transitions or shift the existing ones. Discrepancies in the assignment of transient absorption UV-Vis spectra of pyrimidine derivatives have been addressed through high-level theoretical calculations. nih.gov

Photoluminescence and Fluorescence Studies

While many simple pyrimidines are not strongly fluorescent, appropriate substitution can lead to emissive compounds. Some 2-thio-containing pyrimidines have been shown to exhibit fluorescence, with emission maxima in the range of 410–430 nm. nih.gov The fluorescence properties of pyrimidine derivatives can be tuned by altering the substituents, which affects the nature of the emissive excited states. researchgate.net

The formation of boron complexes with pyrimidine-based ligands has been shown to yield fluorescent materials with high quantum yields in the solid state. nih.gov This suggests that metal complexes of this compound could also exhibit interesting photoluminescent properties. The study of fluorescence in pyrimidine derivatives is important for their potential applications as biological probes and in materials science. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes)

EPR spectroscopy is a technique specifically used to study species that have unpaired electrons, such as transition metal complexes. The EPR spectra of transition metal ion complexes provide a wealth of information about their electronic structures. illinois.edu

For paramagnetic complexes of this compound, the EPR spectrum would be characterized by the g-tensor and hyperfine coupling constants, which are sensitive to the identity of the metal ion, its oxidation state, and the coordination environment. nih.gov For instance, the EPR spectrum of a sulfur-bridged Fe-Ni heterobimetallic complex with a dithiolene ligand showed an isotropic signal with g = 2.02, characteristic of a doublet {Fe(NO)}⁷ unit. nih.gov

The interpretation of EPR spectra for transition metal complexes can be complex due to factors such as spin-orbit coupling and zero-field splitting. illinois.edu However, with the aid of theoretical modeling, EPR can be a powerful tool for elucidating the electronic and geometric structure of paramagnetic complexes of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing the percentage composition of elements within a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound. For this compound and its derivatives, elemental analysis is used to confirm that the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) align with the theoretically calculated values derived from their molecular formulas.

The theoretical elemental composition of this compound (C₅H₆N₂S₂) is as follows:

Carbon (C): 37.95%

Hydrogen (H): 3.82%

Nitrogen (N): 17.70%

Sulfur (S): 40.53%

These values serve as a benchmark for comparing the results obtained from experimental analysis of the synthesized compound.

In the study of various derivatives of the pyrimidine core, elemental analysis has been instrumental in confirming their successful synthesis. The observed values from these analyses are typically expected to be within ±0.4% of the calculated theoretical values.

Below are tables detailing the elemental analysis findings for several series of this compound derivatives.

Elemental Analysis of 4,6-Dimethylpyrimidine-2-thiol (B7761162) Derivatives

This table presents the calculated and found elemental analysis data for a series of S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol. The close correlation between the calculated and found values supports the successful synthesis of these compounds. scbt.com

| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) |

| Derivative 1 | C₁₇H₁₉N₃OS | Calculated | 61.52 | 5.53 | 15.37 |

| Found | 61.38 | 5.64 | 15.55 | ||

| Derivative 2 | C₁₅H₁₅ClN₄OS | Calculated | 54.63 | 4.58 | 13.65 |

| Found | 54.40 | 4.65 | 13.33 | ||

| Derivative 3 | C₁₃H₁₂ClN₃OS | Calculated | 49.13 | 3.83 | 12.28 |

| Found | 49.30 | 3.93 | 12.20 | ||

| Derivative 4 | C₁₈H₂₁N₃OS | Calculated | 62.69 | 5.96 | 14.62 |

| Found | 62.41 | 5.81 | 14.33 | ||

| Derivative 5 | C₁₀H₁₄N₄S | Calculated | 48.71 | 5.62 | 21.30 |

| Found | 48.54 | 5.51 | 21.02 |

Elemental Analysis of 6-Amino-5-cyano-2-thiopyrimidine Derivatives

The following table details the elemental analysis for a series of 6-amino-5-cyano-2-thiopyrimidine derivatives. These compounds were synthesized and their structures confirmed, in part, by the agreement between the calculated and experimentally found elemental compositions. nih.gov

| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) |

| Derivative 6 | C₁₁H₁₁ClN₆S | Calculated | 44.82 | 3.76 | 28.51 |

| Found | 44.60 | 3.74 | 28.48 | ||

| Derivative 7 | C₁₃H₁₇N₇S | Calculated | 51.47 | 5.65 | 32.32 |

| Found | 51.38 | 5.58 | 32.11 | ||

| Derivative 8 | C₁₈H₁₄ClN₇O₂S | Calculated | 50.53 | 3.30 | 22.92 |

| Found | 50.23 | 3.28 | 22.71 | ||

| Derivative 9 | C₂₀H₁₉Cl₂N₇S | Calculated | 52.18 | 4.16 | 21.30 |

| Found | 51.80 | 4.20 | 21.64 |

Computational and Theoretical Studies on 6 Methylpyrimidine 2,4 Dithiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations for 6-methylpyrimidine-2,4-dithiol typically employ functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost.

The initial step in most computational studies is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, predicting bond lengths, bond angles, and dihedral angles. For this compound, the optimization would reveal the planarity of the pyrimidine (B1678525) ring and the orientation of the methyl and thiol groups. The dithiol form is generally considered, though the tautomeric thione form is also possible and could be investigated computationally.

A comparison of theoretical and experimental geometric parameters for similar pyrimidine derivatives has shown good agreement, validating the use of DFT for structural predictions. scielo.org.za The optimized structure is a prerequisite for further calculations of other molecular properties.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative) This table presents illustrative data based on typical values for similar heterocyclic compounds, as specific computational results for this compound are not readily available in the cited literature.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-S1 | 1.75 | N1-C2-N3 | 120.5 |

| C4-S2 | 1.75 | C2-N3-C4 | 118.0 |

| N1-C2 | 1.38 | N3-C4-C5 | 122.0 |

| C2-N3 | 1.38 | C4-C5-C6 | 117.5 |

| N3-C4 | 1.35 | C5-C6-N1 | 122.5 |

| C4-C5 | 1.42 | C6-N1-C2 | 119.5 |

| C5-C6 | 1.39 | S1-C2-N1 | 119.8 |

| C6-N1 | 1.36 | S2-C4-N3 | 119.0 |

| C6-C7 | 1.51 | C5-C6-C7 | 121.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms of the dithiol groups, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the pyrimidine ring. The HOMO-LUMO energy gap can be used to calculate various quantum chemical parameters such as chemical hardness, chemical potential, and electrophilicity index.

Table 2: Calculated FMO Energies and Related Parameters of this compound (Illustrative) This table presents illustrative data based on typical values for similar heterocyclic compounds.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential (typically colored red) around the sulfur atoms of the dithiol groups and the nitrogen atoms of the pyrimidine ring, indicating these as the primary sites for interaction with electrophiles. The hydrogen atoms of the thiol groups would exhibit a positive potential (typically colored blue).

DFT calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural confirmation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. The transitions are often characterized as π → π* or n → π* based on the molecular orbitals involved.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match experimental values. A detailed analysis of the vibrational modes can help in the assignment of the experimental spectra. For this compound, characteristic vibrational modes would include the C=S stretching of the thiol groups, C-N stretching of the pyrimidine ring, and the various vibrations of the methyl group.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative) This table presents illustrative data based on typical values for similar heterocyclic compounds.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (methyl) | 2950-3050 |

| S-H stretch | 2500-2600 |

| C=N stretch | 1550-1650 |

| C=C stretch | 1450-1550 |

| C-S stretch | 600-700 |

Quantum Chemical Calculations (e.g., Hartree-Fock Methods)

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a foundational level of theory for molecular orbital calculations. wikipedia.org While generally less accurate than DFT methods that include electron correlation, HF calculations are computationally less expensive and can provide a good starting point for more advanced calculations. For this compound, HF calculations would be used to determine the ground state electronic structure and molecular orbitals. The results from HF calculations can be used to understand the electronic properties and can serve as a reference for more sophisticated post-Hartree-Fock methods.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of a conformational analysis would be the orientation of the methyl group and the two thiol groups relative to the pyrimidine ring. While the pyrimidine ring itself is largely planar, rotations around the C-S and C-C single bonds can lead to different conformers with varying energies. Computational methods can be used to identify the most stable conformers and the energy barriers between them. This information is important for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Based on a comprehensive review of available scientific literature, detailed computational and theoretical studies focusing specifically on This compound for the requested analyses are not publicly available.

Research has been conducted on structurally similar compounds, such as 2,4-dithiouracil (lacking the 6-methyl group) and various 6-methyl-2-thiouracil derivatives (containing only one thiol group). nih.govmdpi.comnih.govpreprints.org For instance, studies on 2,4-dithiouracil have involved quantum chemical calculations of its tautomers and molecular docking analyses against various pathogens. nih.govmdpi.com Similarly, research on metal complexes of 6-methyl-2-thiouracil has explored their cytotoxic and antimicrobial properties. nih.govpreprints.org

However, specific data from Natural Bond Orbital (NBO) analysis, theoretical investigations into Nonlinear Optical (NLO) properties, molecular docking studies, or calculations of thermodynamic parameters for the precise compound This compound could not be located in the search results. Therefore, it is not possible to provide the requested article content while adhering to the strict requirement of focusing solely on this specific chemical compound.

Applications of 6 Methylpyrimidine 2,4 Dithiol and Its Derivatives

Materials Science Applications

The dithiol group in 6-methylpyrimidine-2,4-dithiol is a key feature for its potential use in the development of advanced materials. Dithiol compounds are known to interact strongly with metal surfaces and can participate in the formation of coordination complexes and polymers with interesting electronic and optical properties.

Conducting and Magnetic Materials

While specific studies on the conducting and magnetic properties of materials derived from this compound are not extensively documented, the broader class of metal-dithiolene complexes is well-known for its rich redox chemistry and diverse electronic and magnetic behaviors. These complexes can exhibit properties ranging from insulating to metallic conductivity and from diamagnetism to ferromagnetism. The magnetic properties of transition metal complexes are influenced by the coordination geometry and the nature of the ligands. For instance, cobalt(II) coordination polymers can exhibit large magnetic anisotropy, with the structural dimensionality and magnetic properties being modifiable through the choice of organic bridging ligands . Copper(II) complexes with nitroxide radicals have also been studied for their magnetic properties, which are correlated with their structural characteristics nih.gov. The potential for this compound to act as a ligand in such complexes suggests that its derivatives could be explored for the development of novel conducting and magnetic materials.

Optical Materials (e.g., NLO, Q-switch dyes)

Polymer Chemistry (e.g., Thiol-Ene Click Reactions)

The thiol groups of this compound make it a prime candidate for participation in thiol-ene "click" reactions. This type of reaction is a highly efficient and versatile method for polymer synthesis and modification, proceeding with high yields and stereoselectivity under mild conditions wikipedia.org. The thiol-ene reaction involves the addition of a thiol to an alkene and can be initiated by radicals or catalysts wikipedia.orgillinois.edu. This chemistry has been widely used for the synthesis of dendrimers, cross-linked polymer networks, and for the functionalization of surfaces and existing polymers wikipedia.orgillinois.eduresearchgate.netresearchgate.net. Given that this compound possesses two thiol groups, it could act as a cross-linking agent or a monomer in the formation of polymers with a pyrimidine (B1678525) moiety integrated into the polymer backbone or as a pendant group. Such polymers could exhibit unique thermal, mechanical, or optical properties derived from the pyrimidine core. The thiol-ene reaction is advantageous for creating homogeneous polymer networks and is relatively insensitive to oxygen inhibition, making it a robust method for polymer synthesis wikipedia.orgresearchgate.net.

Catalysis

The ability of the thiol groups in this compound to coordinate with metal ions makes it a potential ligand for the development of novel catalysts.

Ligands in Metal-Catalyzed Reactions

Dithiolene and dithiol compounds are well-established as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. These metal complexes can exhibit significant catalytic activity in a range of organic transformations. While specific catalytic applications of this compound complexes are not widely reported, the broader class of metal-dithiolene and related complexes has been explored in catalysis. For example, pyridodipyrimidine derivatives have been used as redox catalysts for the oxidation of alcohols nih.gov. The coordination of ligands to metal centers can modulate their catalytic activity and selectivity. The versatility of pyrimidine and thiol-containing ligands in forming complexes with various metals suggests that this compound could serve as a scaffold for designing new catalysts for reactions such as oxidation, reduction, and cross-coupling reactions.

Biological Interactions and Potential Bioactivity

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with a vast number of compounds exhibiting a wide range of biological activities. The incorporation of thiol groups can further modulate this activity.

Pyrimidine and its derivatives are known to possess a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities eijppr.cominnovareacademics.in. The biological activity of pyrimidine thio-derivatives has been noted, with studies showing that compounds containing a thiol substituent can interact with biological systems and influence processes related to oxidative stress nih.gov.

Antimicrobial and Antifungal Activity: Several studies have highlighted the antimicrobial and antifungal potential of pyrimidine-thiol derivatives. For instance, certain 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives have shown significant antimicrobial activity, with some compounds being more active than standard drugs nih.gov. The presence of electron-withdrawing groups on the phenyl ring was found to enhance the antimicrobial effects nih.gov. Other synthesized pyrimidine derivatives have also demonstrated good to moderate antibacterial and antifungal activities against various strains ekb.eg. The antifungal activity of pyrimidine derivatives containing an amide moiety has also been investigated, with some compounds showing high inhibition rates against pathogenic fungi frontiersin.org.

Cytotoxic Activity: The cytotoxic potential of pyrimidine derivatives against various cancer cell lines is an area of active research. Numerous pyrimidine analogues are used as cytotoxic chemotherapies in cancer treatment acs.org. Studies on novel pyrimidine derivatives have shown potent cytotoxic effects. For example, certain pyrido[2,3-d]pyrimidine derivatives exhibited remarkable cytotoxicity against MCF-7 and HepG2 cancer cell lines . Similarly, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have demonstrated strong cytotoxic activity against various cancer cell lines mdpi.com. Other research has also reported on the design and evaluation of pyrimidine derivatives with significant anticancer activity figshare.comnih.gov. The toxicity of pyrimidine thio-derivatives has been linked to their interaction with components of red blood cells under conditions of oxidative stress nih.gov.

The following table summarizes the biological activities of some pyrimidine-thiol derivatives, providing an indication of the potential bioactivity of compounds like this compound.

| Compound Class | Biological Activity | Key Findings |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives | Antimicrobial | Compounds with electron-withdrawing groups showed improved activity against S. aureus, E. coli, B. subtilis, and C. albicans. nih.gov |

| Pyrimidine thiol derivatives | Antibacterial and Antifungal | Demonstrated moderate resistance against Escherichia coli and Candida albicans. ekb.eg |

| Pyrido[2,3-d]pyrimidine derivatives | Cytotoxic | Exhibited potent cytotoxicity against MCF-7 and HepG2 cancer cell lines. |

| Aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones | Cytotoxic | Showed strong cytotoxic activity against MDA-MB-231, HT-29, and U-937 cell lines. mdpi.com |

| Pyrimidine thio-derivatives | Toxicological Interaction | Prolonged oxidative stress through interactions with (oxy)hemoglobin. nih.gov |

Antioxidant Activity (e.g., DPPH radical scavenging)

The antioxidant potential of pyrimidine derivatives has been a subject of interest, with studies often employing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate this activity. medcraveonline.com This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from purple to yellow, which can be measured spectrophotometrically. medcraveonline.comnih.gov

In a study evaluating Biginelli-type pyrimidines, which are structurally related to the core compound, ester derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were synthesized and assessed for their free radical scavenging capabilities. nih.gov The presence of a labile hydrogen atom and a conjugated system in these molecules confers their radical scavenging potential. nih.gov While the tested compounds were generally found to be weaker antioxidants than the standard, gallic acid, some derivatives showed notable activity. For instance, one particular compound, designated 3c, was identified as the most potent antioxidant within the tested series, with an IC50 value of 0.6 mg/ml in the DPPH scavenging assay. nih.govresearchgate.net The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

The antioxidant activity of these compounds is influenced by their molecular structure. The capacity to quench DPPH free radicals is attributed to the donation of hydrogen atoms or electrons, which neutralizes the radical. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Pyrimidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | IC50 (mg/mL) |

|---|---|

| Compound 3c | 0.6 |

| Gallic Acid (Standard) | More potent than tested compounds |

Data sourced from a study on ester derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. nih.gov

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Pyrimidine derivatives are recognized for their broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. ekb.eg The antimicrobial efficacy of these compounds is often dependent on the nature of the substituents attached to the pyrimidine ring.

One study investigated the antimicrobial potential of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. nih.gov The results indicated that certain derivatives exhibited significant activity. For example, a derivative prepared in reaction with acetophenone showed good antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.05 to 0.5 μg/ml, and good antifungal activity with an MIC of 0.05 μg/ml against Candida albicans. nih.gov However, its activity against Pseudomonas aeruginosa was weaker, with an MIC of 0.5 μg/ml. nih.gov

Further research into other pyrimidine derivatives has shown varied results. For instance, in a series of 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine compounds, one derivative containing a dimethylamino group demonstrated moderate activity against a range of bacteria and C. albicans, with MIC values between 6.00 and 23.50 mg/ml. jmaterenvironsci.com Another study highlighted that a series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] nih.govekb.egsemanticscholar.orgthiadiazoles contained compounds with moderate to strong antibacterial activity. nih.gov Specifically, compound 15t showed an MIC of 1-2 μg/mL, and compound 16d had a potent MIC of 0.5 μg/mL. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound/Derivative | Test Organism | MIC |

|---|---|---|

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative with acetophenone | Bacteria | 0.05 - 0.5 μg/ml |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative with acetophenone | Candida albicans | 0.05 μg/ml |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative with acetophenone | Pseudomonas aeruginosa | 0.5 μg/ml |

| 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine derivative with dimethylamino group | Bacteria & C. albicans | 6.00 - 23.50 mg/ml |

| Compound 15t | Bacteria | 1-2 μg/mL |

| Compound 16d | Bacteria | 0.5 μg/mL |

Enzymatic Transformations (e.g., S-Methylation Substrates)

Thiol groups, such as those present in this compound, can undergo enzymatic S-methylation. This biotransformation is catalyzed by methyltransferase enzymes, which transfer a methyl group from a donor molecule to the sulfur atom of the thiol. Human tissues possess two primary enzymes responsible for this reaction: thiol methyltransferase (TMT) and thiopurine methyltransferase (TPMT). nih.gov

TMT is a microsomal enzyme that preferentially methylates aliphatic sulfhydryl compounds, while TPMT is a cytosolic enzyme with a preference for aromatic and heterocyclic sulfhydryl compounds. nih.gov The universal methyl donor for these reactions is S-adenosyl-L-methionine (SAM). The mechanism involves the nucleophilic attack of the deprotonated thiol group on the methyl group of SAM. researchgate.net

Research has demonstrated that both TMT and TPMT can catalyze the S-methylation of various thiol-containing compounds. nih.gov For example, cell extracts from the ciliate Tetrahymena thermophila have been shown to catalyze the SAM-dependent methylation of sulfide and selenide, producing methanethiol and methaneselenol, respectively. nih.gov This indicates that the enzymatic machinery for S-methylation is widespread in different organisms.

Plant Growth Regulation

Certain derivatives of this compound have been investigated for their potential as plant growth regulators. Specifically, sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine, known as Methyur and Kamethur respectively, have demonstrated auxin- and cytokinin-like effects on the growth of spring barley (Hordeum vulgare L.). auctoresonline.orgresearchgate.net

In studies on barley, these compounds, applied at a concentration of 10⁻⁷M, were shown to significantly influence morphological traits such as shoot and root length, as well as biochemical indicators like the content of photosynthetic pigments (chlorophylls a, b, and carotenoids). auctoresonline.org

The application of Methyur and Kamethur led to a substantial increase in the average root length of barley plants. Methyur increased root length by 195.48%, and Kamethur by 168.74%, compared to control plants. auctoresonline.org These compounds also had a positive effect on the content of photosynthetic pigments. For instance, under the influence of Kamethur, the chlorophyll a content in barley leaves increased by 32.027%, and the total chlorophylls (a+b) increased by 53.81% compared to the control. researchgate.net These findings suggest that such pyrimidine derivatives hold promise for use as novel regulators to enhance barley growth and photosynthesis. auctoresonline.org

Table 3: Effect of Pyrimidine Derivatives on Barley Growth (Variety Salome) This table is interactive. You can sort the data by clicking on the column headers.

| Treatment (10⁻⁷M) | Average Root Length Increase (%) |

|---|---|

| Methyur | 195.48 |

| Kamethur | 168.74 |

Data relative to control plants. auctoresonline.org

Hemolytic Activity and Cytotoxicity Studies (non-toxic property assessment)

Assessing the hemolytic activity and cytotoxicity of chemical compounds is a crucial step in evaluating their biocompatibility and potential for therapeutic applications. Hemolysis assays measure the ability of a compound to damage red blood cells, leading to the release of hemoglobin. mdpi.com Cytotoxicity assays, on the other hand, evaluate the toxicity of a substance to cells.

While specific data on the hemolytic activity and cytotoxicity of this compound were not found in the provided context, the principles of these assessments are broadly applicable. For instance, a study on synthetic antimicrobial peptides demonstrated that while some compounds can be effective antimicrobials, they may also exhibit hemolytic activity. nih.gov The degree of hemolysis can vary depending on the compound's structure and the species from which the red blood cells are derived. nih.gov

Similarly, in the development of new drug candidates, cytotoxicity is a key consideration. For example, a novel imidazole derivative with strong antibacterial activity, compound 16d, was noted for not exhibiting cytotoxicity in HepG2 cells and not causing hemolysis, unlike a positive control compound. nih.gov This highlights the importance of evaluating these parameters to ensure the safety of new chemical entities. The goal is to identify compounds with high therapeutic efficacy and low toxicity to host cells.

Green Chemistry Aspects in the Synthesis and Reactions of 6 Methylpyrimidine 2,4 Dithiol

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile and often toxic organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with the aid of a mortar and pestle or a ball mill, or by heating a mixture of the solid reactants. This approach can lead to higher yields, shorter reaction times, and simplified work-up procedures, as the product can often be isolated directly or with minimal purification. While this methodology has been successfully applied to the synthesis of various heterocyclic compounds, including some pyrimidine (B1678525) derivatives, specific examples and detailed research findings for the solvent-free synthesis of 6-methylpyrimidine-2,4-dithiol are not described in the current body of scientific literature.

Aqueous Medium Synthesis

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Conducting organic reactions in water can offer unique reactivity and selectivity compared to organic solvents. The synthesis of certain pyrimidine derivatives has been successfully demonstrated in aqueous media, often with the use of surfactants or phase-transfer catalysts to overcome solubility issues. This approach aligns with the principles of green chemistry by avoiding the environmental and health hazards associated with many organic solvents. However, research specifically detailing the synthesis of this compound in an aqueous medium, including reaction conditions and yields, is not currently available.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating of reaction mixtures. This can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities. Microwave-assisted synthesis has been widely applied to the production of a vast array of heterocyclic compounds. The synthesis of various pyrimidine and pyrimidinone derivatives has been successfully achieved using this technology, often under solvent-free conditions, further enhancing its green credentials. Despite the broad applicability of this technique, specific protocols and research data for the microwave-assisted synthesis of this compound have not been reported.

Catalyst-Free or Recyclable Catalytic Systems